2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone is an organic compound characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 4-methoxy-2,5-dimethylbenzene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone
- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it particularly valuable in various applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-2,5-dimethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-6-5-9(16-3)7(2)4-8(6)10(15)11(12,13)14/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJMPASOVZMTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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